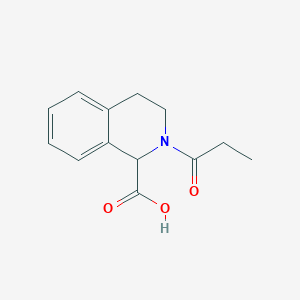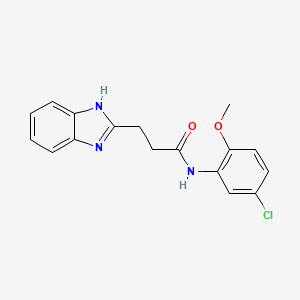
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as PDIQCA, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C15H12N4O3 and a molecular weight of 304.28 g/mol. PDIQCA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to the upregulation of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to the antidepressant and anxiolytic effects of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid.
Biochemical and Physiological Effects:
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of acetylcholinesterase and monoamine oxidase, 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to a reduction in inflammation, which is implicated in various diseases such as arthritis and inflammatory bowel disease. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid for lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the inhibition of acetylcholinesterase and monoamine oxidase makes 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid a useful tool for studying the role of these enzymes in learning and memory and mood disorders. However, one of the limitations of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of research could be the development of more efficient and scalable synthesis methods for 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. Another area of research could be the development of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid derivatives with improved solubility and potency. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and its potential applications in the treatment of various diseases. Finally, studies could be conducted to investigate the safety and toxicity of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in animal models and humans.
Synthesis Methods
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid as a white solid with a yield of around 50-60%. Other methods include the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine and a solvent such as DMF (dimethylformamide).
Scientific Research Applications
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. Additionally, 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in learning and memory.
properties
IUPAC Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-9-16-6-7-17-12)18-8-5-10-3-1-2-4-11(10)13(18)15(20)21/h1-4,6-7,9,13H,5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJJHMCWWGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)


![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)